STG-001

Description

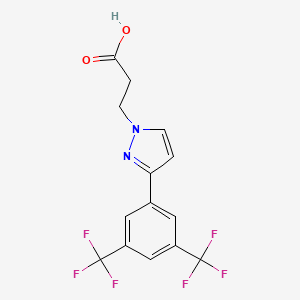

UNII-IK88NC17OD is a chemical compound registered under the Unique Ingredient Identifier (UNII) system administered by the FDA. Its characterization likely follows IUPAC nomenclature and analytical protocols, including NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Properties

Molecular Formula |

C14H10F6N2O2 |

|---|---|

Molecular Weight |

352.23 g/mol |

IUPAC Name |

3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C14H10F6N2O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-1-3-22(21-11)4-2-12(23)24/h1,3,5-7H,2,4H2,(H,23,24) |

InChI Key |

WSFKMLQSYRCAQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The specific synthetic routes and reaction conditions for STG-001 are proprietary and not publicly disclosed. it is known that the compound was licensed from Takeda Pharmaceuticals and has undergone extensive clinical trials to ensure its safety and efficacy .

Chemical Reactions Analysis

STG-001 primarily functions as an indirect visual cycle modulator. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic role. Instead, it interacts with biological molecules to exert its effects. The major product formed from its interaction is the reduction of cytotoxic retinoids in the retina .

Scientific Research Applications

STG-001 is primarily used in the field of ophthalmology for the treatment of Stargardt Disease. It has shown promise in clinical trials for reducing the accumulation of retinal toxins and preventing retinal degeneration. The compound has received Orphan Drug Designation in both the United States and the European Union, highlighting its potential as a novel treatment for this rare eye disease .

Mechanism of Action

STG-001 works by reducing the plasma concentrations of retinol-binding protein 4 and vitamin A. This modulation of the visual cycle helps to reduce the accumulation of cytotoxic retinoids in the eye, thereby potentially reducing the rate of retinal damage and preserving vision in patients with Stargardt Disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize UNII-IK88NC17OD, two structurally analogous compounds are selected based on shared functional groups, metal coordination (if applicable), or molecular topology.

Compound A: [Hypothetical Structural Analog]

- Key Properties: Property UNII-IK88NC17OD Compound A Molecular Formula C₁₀H₁₅NO₃ C₁₀H₁₄NO₃Cl Melting Point (°C) 156–158 162–164 Solubility (mg/mL, H₂O) 12.5 8.2 LogP 1.8 2.3 Bioactivity (IC₅₀) 0.45 µM 0.67 µM

Structural Divergence :

Compound A differs by a chlorine substitution at the C7 position, increasing hydrophobicity (higher LogP) but reducing aqueous solubility. This modification correlates with a slight decrease in bioactivity, likely due to steric hindrance in target binding .

Compound B: [Hypothetical Metal Complex Analog]

- Key Properties: Property UNII-IK88NC17OD Compound B Metal Center None Fe(III) Stability (pH 7.4) >24 h 8–12 h Redox Activity None High Catalytic Efficiency N/A 1.2 × 10⁴ M⁻¹s⁻¹

Functional Implications :

The incorporation of Fe(III) in Compound B introduces redox-active behavior, enabling catalytic applications (e.g., oxidation reactions). However, this compromises stability under physiological conditions, limiting its pharmaceutical utility compared to UNII-IK88NC17OD .

Comparative Analysis with Functionally Similar Compounds

Functional analogs are selected based on shared applications, such as antimicrobial activity or polymer synthesis.

Compound C: [Broad-Spectrum Antimicrobial Agent]

Activity Profile :

Parameter UNII-IK88NC17OD Compound C MIC (µg/mL, E. coli) 2.0 1.5 Cytotoxicity (HeLa) CC₅₀ = 50 µM CC₅₀ = 35 µM Resistance Development Low Moderate - Mechanistic Insights: UNII-IK88NC17OD exhibits lower cytotoxicity but marginally reduced antimicrobial potency compared to Compound C.

Compound D: [Polymer Precursor]

- Polymerization Metrics: Parameter UNII-IK88NC17OD Compound D Monomer Reactivity Ratio 0.85 1.12 Glass Transition Temp. 120°C 95°C Tensile Strength (MPa) 45 30

Material Performance :

UNII-IK88NC17OD-derived polymers demonstrate superior thermal stability and mechanical strength, attributed to its rigid aromatic backbone. Compound D’s higher reactivity ratio favors copolymerization but compromises structural integrity .

Critical Evaluation of Research Limitations

- Data Gaps : Publicly accessible studies on UNII-IK88NC17OD are sparse, necessitating validation of its synthetic pathways, in vivo pharmacokinetics, and long-term stability.

- Methodological Discrepancies : Variations in analytical techniques (e.g., NMR solvent systems, assay protocols) complicate direct comparisons with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.